Ofloxacin Methyl Ester: A Comprehensive Technical Guide
Ofloxacin Methyl Ester: A Comprehensive Technical Guide
Ofloxacin Methyl Ester is a chemical intermediate and a derivative of the fluoroquinolone antibiotic, Ofloxacin.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Ofloxacin Methyl Ester is the methyl ester derivative of Ofloxacin, formed by the methylation of the carboxylic acid group. Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | methyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylate | [3] |
| Molecular Formula | C₁₉H₂₂FN₃O₄ | [3] |
| Molecular Weight | 375.4 g/mol | [3] |
| CAS Number | 108224-82-4 | [3] |
| Canonical SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)OC | [3] |
Synthesis and Purification
The primary route for the synthesis of Ofloxacin Methyl Ester is through the esterification of Ofloxacin. A common method involves the methylation of the carboxylic acid group of Ofloxacin using methyl iodide (CH₃I).[1]
Experimental Protocol: Synthesis of Ofloxacin Methyl Ester
Materials:
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Ofloxacin
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Methyl Iodide (CH₃I)
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Acetone
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Dichloromethane (DCM)
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Methanol (MeOH)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve Ofloxacin in anhydrous acetone. Add anhydrous potassium carbonate to the solution. This acts as a base to deprotonate the carboxylic acid.
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Methylation: To the stirring suspension, add methyl iodide dropwise at room temperature.
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Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the Ofloxacin spot and the appearance of a new, less polar spot corresponding to Ofloxacin Methyl Ester.
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Work-up: Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to remove the acetone.
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Extraction: The residue is redissolved in dichloromethane and washed with water to remove any remaining inorganic salts. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
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Purification: The crude Ofloxacin Methyl Ester is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
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Characterization: The structure and purity of the synthesized Ofloxacin Methyl Ester are confirmed by analytical techniques such as NMR, Mass Spectrometry, and FT-IR.
Analytical Data
The structural elucidation of Ofloxacin Methyl Ester is accomplished through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the presence of the methyl ester group and the overall structure. A study on "Methyl-Ofloxacin" (Me-OFL), synthesized by the methylation of the 4'-N in the piperazine ring, provides insights into the expected spectral changes upon methylation.[1] For Ofloxacin Methyl Ester (esterification at the carboxylic acid), the most significant change would be the appearance of a singlet corresponding to the methyl ester protons in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for Ofloxacin Methyl Ester
| Protons | Predicted Chemical Shift (δ, ppm) |
| -COOCH₃ | ~3.7 - 3.9 (singlet) |
| Aromatic Protons | ~7.0 - 8.5 |
| Oxazine Ring Protons | ~4.0 - 5.0 |
| Piperazine Ring Protons | ~2.5 - 3.5 |
| Piperazine -NCH₃ | ~2.3 (singlet) |
| Oxazine -CH₃ | ~1.5 (doublet) |
Table 2: Predicted ¹³C NMR Chemical Shifts for Ofloxacin Methyl Ester
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -COOCH₃ | ~165 - 175 |
| -COOCH₃ | ~52 |
| Aromatic Carbons | ~110 - 160 |
| Oxazine Ring Carbons | ~50 - 80 |
| Piperazine Ring Carbons | ~45 - 55 |
| Piperazine -NCH₃ | ~45 |
| Oxazine -CH₃ | ~18 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of Ofloxacin Methyl Ester. The expected molecular ion peak [M+H]⁺ would be at m/z 376.16.
Table 3: Mass Spectrometry Data for Ofloxacin Methyl Ester
| Ion | m/z Value |
| [M]⁺ (Molecular Ion) | 375.16 |
| [M+H]⁺ | 376.16 |
Note: Specific fragmentation patterns would need to be determined experimentally.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Ofloxacin Methyl Ester would show characteristic absorption bands. The most notable difference from the FT-IR spectrum of Ofloxacin would be the presence of a strong C=O stretching vibration for the ester group and the absence of the broad O-H stretch of the carboxylic acid.
Table 4: Characteristic FT-IR Absorption Bands for Ofloxacin Methyl Ester
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | ~1730 - 1750 |
| C=O Stretch (Ketone) | ~1620 |
| C-O Stretch (Ester) | ~1100 - 1300 |
| C-F Stretch | ~1000 - 1100 |
| Aromatic C=C Stretch | ~1450 - 1600 |
| C-H Stretch (Aliphatic/Aromatic) | ~2850 - 3100 |
Mechanism of Action and Biological Activity
Ofloxacin Methyl Ester is primarily considered a synthetic intermediate for the development of new Ofloxacin analogs.[2] Its biological activity is expected to be significantly lower than that of Ofloxacin because the free carboxylic acid group at the C-3 position is crucial for the antibacterial activity of fluoroquinolones. This group, along with the C-4 keto group, is involved in binding to the bacterial DNA gyrase and topoisomerase IV enzymes.
The mechanism of action of the parent compound, Ofloxacin, involves the inhibition of these two enzymes, which are essential for bacterial DNA replication, transcription, repair, and recombination.[4] This inhibition leads to the cessation of cellular processes and ultimately results in bacterial cell death.
While direct studies on the in vitro antibacterial activity of Ofloxacin Methyl Ester are not widely published, it is a valuable tool for structure-activity relationship (SAR) studies. By modifying the carboxylic acid group, researchers can probe the importance of this functional group for antibacterial efficacy and potentially develop prodrugs or analogs with altered pharmacokinetic properties.
Conclusion
Ofloxacin Methyl Ester is a key derivative of Ofloxacin, primarily utilized in a research and development context. Its synthesis via esterification is a straightforward process, and its structure can be unequivocally confirmed using standard analytical techniques. While it is not expected to possess the potent antibacterial activity of its parent compound, it serves as a crucial building block for the synthesis of novel fluoroquinolone derivatives and for the exploration of the structure-activity relationships within this important class of antibiotics. Further research into the biological activities of Ofloxacin Methyl Ester and its derivatives could lead to the development of new therapeutic agents.
